[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Overview
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a chiral compound featuring a pyrrolidine ring with an aminoethyl side chain and a hydroxyl group
Mechanism of Action
Target of Action
The compound, also known as (S)-2-Amino-N-ethyl-propanamide, is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of targets, including multiple receptors, due to their versatile scaffold . .
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2602±230 °C and a density of 0959±006 g/cm3 .
Result of Action
It’s known that pyrrolidine derivatives can exhibit a variety of biological activities .
Action Environment
It’s known that the stereochemistry of pyrrolidine derivatives can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and ethylenediamine.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving (S)-proline.
Introduction of Aminoethyl Side Chain: The aminoethyl side chain is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce any intermediate imines or nitriles.
Chromatographic Purification: To ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as acyl chlorides or anhydrides for forming amides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Amides or other derivatives.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol: shares structural similarities with compounds such as proline derivatives and other pyrrolidine-based molecules.
Uniqueness
Chirality: The (S)-configuration imparts specific stereochemical properties that influence its biological activity.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.
Properties
IUPAC Name |
[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWMSYGCHUCQE-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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